Mn(TMHD)3

Catalog No.
S1797534
CAS No.
14324-99-3
M.F
C33H60MnO6
M. Wt
607.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mn(TMHD)3

CAS Number

14324-99-3

Product Name

Mn(TMHD)3

IUPAC Name

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;manganese

Molecular Formula

C33H60MnO6

Molecular Weight

607.8 g/mol

InChI

InChI=1S/3C11H20O2.Mn/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;

InChI Key

JFJXUVXSIUJJNC-LWTKGLMZSA-N

SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Mn+3]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Mn]

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[Mn]

Catalyst for Organic Reactions

Mn(TMHD)3 finds significant use as a catalyst in organic chemistry, particularly for promoting intramolecular Diels-Alder reactions []. These reactions involve the cyclization of dienes and dienophiles to form cyclic structures. Mn(TMHD)3 offers advantages due to its Lewis acidic nature, which helps activate the diene for the reaction.

Electron Transfer Studies

Mn(TMHD)3 can act as a single electron donor in studies involving excess electron transfer processes. This property makes it valuable in research related to understanding electron transfer mechanisms in various systems, including DNA []. By studying how Mn(TMHD)3 interacts with DNA molecules, researchers can gain insights into potential DNA damage pathways and develop strategies for protection.

Enantioselective Synthesis

The ability of Mn(TMHD)3 to form complexes with other molecules opens doors for its application in enantioselective synthesis. Enantioselectivity refers to the preferential formation of one enantiomer (mirror image) over another in a chemical reaction. Researchers are exploring the use of Mn(TMHD)3 complexes as catalysts for achieving enantioselective synthesis of various organic compounds [].

Other Research Applications

Beyond the areas mentioned above, Mn(TMHD)3 shows promise in other scientific research fields:

  • Borylation Reactions: Mn(TMHD)3 can act as a catalyst for borylation reactions, which involve the introduction of boron-containing functional groups into organic molecules [].
  • Hydrohydrazination and Hydroazidation: Mn(TMHD)3 demonstrates catalytic activity in hydrohydrazination and hydroazidation reactions. These reactions involve the addition of N-H (hydrazine) or N=N (azide) groups to unsaturated bonds in organic molecules [].
  • Oxidative Carbonylation of Phenol: Research suggests Mn(TMHD)3 can be used as a catalyst for the oxidative carbonylation of phenol, a reaction that converts phenol into valuable aromatic carboxylic acids [].

Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III), commonly referred to as Mn(TMHD)₃, is a manganese complex characterized by its dark brown to black appearance. Its molecular formula is C33H57MnO6\text{C}_{33}\text{H}_{57}\text{MnO}_6, and it has a molecular weight of 604.74 g/mol . This compound is notable for its use in various

Mn(TMHD)3 is considered a mild irritant and may cause skin and eye irritation upon contact. It is recommended to handle the compound with appropriate personal protective equipment like gloves, safety glasses, and a fume hood [].

  • Intramolecular Diels-Alder Reactions: It facilitates cycloaddition processes that are crucial in organic synthesis.
  • Oxidative Reactions: Mn(TMHD)₃ can act as a single electron donor, participating in radical reactions and enabling the formation of various organic products .
  • Hydrogenation Reactions: It is employed in the selective hydrogenation of olefins, producing thermodynamically stable products .

Mn(TMHD)₃ can be synthesized through various methods:

  • Direct Reaction: Manganese(III) acetate can react with 2,2,6,6-tetramethyl-3,5-heptanedione in an appropriate solvent under controlled conditions.
  • Metal-Organic Chemical Vapor Deposition (MOCVD): This method utilizes Mn(TMHD)₃ as a precursor for depositing manganese-containing thin films onto substrates .
  • Solvent-Free Methods: Recent advances have explored solvent-free synthesis routes that enhance yield and purity
    Manganese(III) AcetateC4H6MnO4\text{C}_4\text{H}_6\text{MnO}_4Used as an oxidizing agent and catalystBis(cyclopentadienyl)manganeseC10H10Mn\text{C}_{10}\text{H}_{10}\text{Mn}Employed in organic synthesis and polymerizationManganese CarbonylC5MnO5\text{C}_5\text{MnO}_5Utilized in organometallic chemistry and catalysis

    Uniqueness of Mn(TMHD)₃

    What sets Mn(TMHD)₃ apart from these compounds is its specific structure that allows for enhanced catalytic activity in selective hydrogenation and Diels-Alder reactions. Its stability and efficiency as a non-precious metal catalyst make it particularly valuable in industrial applications where cost-effectiveness is crucial .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

607.377033 g/mol

Monoisotopic Mass

607.377033 g/mol

Heavy Atom Count

40

Dates

Modify: 2023-08-15

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